YX-2-107

Ph+ ALL TKI resistance leukemia burden

YX-2-107 is a synthetic small-molecule proteolysis-targeting chimera (PROTAC) engineered for the selective degradation of the cyclin-dependent kinase 6 (CDK6) protein. It functions as a heterobifunctional degrader, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to ubiquitinate CDK6, thereby targeting it for proteasomal destruction.

Molecular Formula C45H51N11O9
Molecular Weight 890.0 g/mol
Cat. No. B15545157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYX-2-107
Molecular FormulaC45H51N11O9
Molecular Weight890.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H51N11O9/c1-26-31-23-49-45(52-40(31)55(28-8-3-4-9-28)43(63)38(26)27(2)57)50-34-14-12-29(22-48-34)53-18-20-54(21-19-53)37(60)24-46-16-5-6-17-47-36(59)25-65-33-11-7-10-30-39(33)44(64)56(42(30)62)32-13-15-35(58)51-41(32)61/h7,10-12,14,22-23,28,32,46H,3-6,8-9,13,15-21,24-25H2,1-2H3,(H,47,59)(H,51,58,61)(H,48,49,50,52)
InChIKeyJNYCZFGLJGFFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

YX-2-107 Procurement Guide: A CDK6-Selective PROTAC Degrader for Ph+ ALL Research


YX-2-107 is a synthetic small-molecule proteolysis-targeting chimera (PROTAC) engineered for the selective degradation of the cyclin-dependent kinase 6 (CDK6) protein [1]. It functions as a heterobifunctional degrader, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to ubiquitinate CDK6, thereby targeting it for proteasomal destruction [2]. The compound's molecular formula is C₄₅H₅₁N₁₁O₉, with a molecular weight of 889.95 g/mol . Unlike conventional ATP-competitive CDK4/6 inhibitors that solely block kinase activity, YX-2-107 eliminates both kinase-dependent and kinase-independent functions of CDK6, a critical dependency in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) [2].

Why YX-2-107 Cannot Be Replaced by Palbociclib or Other CDK4/6 Inhibitors


Conventional CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) are ATP-competitive small molecules that inhibit kinase enzymatic activity but fail to eliminate CDK6 protein [1]. In Ph+ ALL, CDK6 exerts essential kinase-independent scaffolding functions that promote leukemic cell survival and proliferation [2]. CDK6 silencing by shRNA demonstrated markedly superior leukemia suppression compared to palbociclib treatment, confirming the therapeutic necessity of complete protein ablation [2]. YX-2-107 achieves this ablation via targeted proteasomal degradation. Furthermore, in vitro comparison of YX-2-107 with another CDK6-targeting PROTAC, BSJ-03-123, revealed that YX-2-107 degrades CDK4 to a greater extent, indicating that the specific linker and ligand architecture of YX-2-107 confers distinct degradation selectivity that is not generalizable to all CDK6 PROTACs [3]. Generic substitution risks incomplete target engagement, retention of kinase-independent oncogenic functions, and potentially divergent off-target degradation profiles [2][3].

YX-2-107 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Palbociclib and Alternative CDK4/6 Agents


In Vivo Leukemia Burden Suppression: YX-2-107 vs. Palbociclib in TKI-Resistant Ph+ ALL Xenografts

YX-2-107 demonstrates comparable or superior in vivo efficacy in suppressing leukemia burden compared to the FDA-approved CDK4/6 inhibitor palbociclib [1][2]. Critically, this efficacy extends to tyrosine kinase inhibitor (TKI)-resistant primary Ph+ ALL cells, a context in which conventional inhibitors have diminished therapeutic utility [1].

Ph+ ALL TKI resistance leukemia burden xenograft

Differential CDK4 vs. CDK6 Degradation Selectivity: YX-2-107 vs. BSJ-03-123

While YX-2-107 is marketed as a CDK6-selective degrader, independent characterization in a comparative PROTAC study revealed that it also degrades CDK4 [1]. This contrasts with BSJ-03-123, another CDK6-targeting PROTAC, which exhibited stricter CDK6 selectivity [1]. This differential degradation profile highlights the structural specificity of YX-2-107's ternary complex formation.

PROTAC selectivity CDK4 CDK6 degradation profiling

In Vitro Degradation Potency: YX-2-107 DC50 in Ph+ BV173 Cells

YX-2-107 exhibits potent and specific CDK6 degradation in Ph+ BV173 ALL cells with a degradation constant (DC50) of 4 nM [1]. Importantly, this degradation does not affect the expression of the Cereblon neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos), indicating a favorable off-target degradation profile within the CRBN-recruiting mechanism [2].

DC50 PROTAC potency degradation constant CDK6

Metabolic Stability: YX-2-107 Half-Life vs. Palbociclib in Mouse Liver Microsomes

In head-to-head metabolic stability assessments using mouse liver microsomes, YX-2-107 displayed a half-life (t₁/₂) of 35 minutes, compared to 56 minutes for palbociclib [1][2]. While palbociclib demonstrates superior intrinsic microsomal stability, the observed in vivo efficacy of YX-2-107 confirms that its pharmacokinetic profile is sufficient to achieve therapeutic exposure [3].

metabolic stability half-life liver microsomes ADME

In Vivo Pharmacokinetics: YX-2-107 Plasma Cmax and Exposure

Following a single intraperitoneal (i.p.) administration of 10 mg/kg in C57BL/6j mice, YX-2-107 achieved a maximum plasma concentration (Cmax) of 741 nM, with a time to Cmax (Tmax) of 4 hours [1]. This exposure level is well above the in vitro DC50 for CDK6 degradation (4 nM), confirming that the compound achieves therapeutically relevant plasma concentrations in vivo .

pharmacokinetics Cmax plasma concentration bioavailability

Selective Sparing of Normal Hematopoietic Progenitors: YX-2-107 vs. Dual CDK4/6 Inhibitors

In CD34+ normal hematopoietic progenitors, YX-2-107 treatment efficiently degrades CDK6 but does not induce S-phase cell cycle arrest or the suppression of CDK6-regulated phospho-RB and FOXM1 expression [1][2]. This contrasts with dual CDK4/6 inhibitors, which inhibit both CDK4 and CDK6 kinase activity and cause myelosuppression in normal progenitors [3]. The preferential effect on leukemic cells suggests a wider therapeutic index for YX-2-107.

hematopoietic progenitors neutropenia therapeutic index safety

YX-2-107 Application Scenarios for Ph+ ALL and CDK6-Dependent Malignancy Research


Modeling TKI-Resistant Ph+ ALL In Vivo

Utilize YX-2-107 in mouse xenograft models implanted with primary TKI-resistant Ph+ ALL patient cells. Based on direct comparative data, YX-2-107 provides superior leukemia burden suppression compared to palbociclib in this resistant setting [1][2]. Dosing at 150 mg/kg i.p. daily for 3 days is established to achieve pharmacologically active plasma concentrations .

Investigating CDK6 Kinase-Independent Functions

Employ YX-2-107 as a chemical probe to dissect kinase-dependent vs. kinase-independent roles of CDK6 in Ph+ ALL and other CDK6-driven malignancies. Because CDK6 silencing (complete ablation) is more effective than palbociclib (kinase inhibition only) [1][2], YX-2-107 degradation enables researchers to study the non-catalytic scaffolding functions of CDK6 that are essential for leukemic cell survival.

Evaluating Therapeutic Index and Normal Progenitor Sparing

Perform comparative cytotoxicity assays in CD34+ normal hematopoietic progenitors versus Ph+ ALL cell lines (e.g., BV173, SUP-B15). YX-2-107 degrades CDK6 without inducing S-phase arrest or downstream signaling suppression in normal progenitors [1][2]. This differential response provides a platform for assessing therapeutic index and predicting reduced myelosuppression risk.

PROTAC Selectivity Profiling and Structure-Activity Relationship Studies

Use YX-2-107 in head-to-head comparative studies with other CDK6-targeting PROTACs (e.g., BSJ-03-123) to interrogate the structural determinants of degradation selectivity [1]. The differential CDK4 degradation profile of YX-2-107 makes it a valuable tool for understanding how linker length and CRBN ligand positioning influence ternary complex formation and target degradation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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